PH-797804
概要
説明
PH-797804は、p38ミトゲン活性化プロテインキナーゼ(p38 MAPK)の選択的阻害剤として作用する薬剤です。 抗炎症作用があり、慢性閉塞性肺疾患やCOVID-19などの炎症性肺疾患の治療薬として研究されています .
科学的研究の応用
PH-797804 has been widely used in scientific research due to its selective inhibition of p38 MAPK. Some of its applications include:
Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.
Biology: Employed in cell-based assays to investigate the role of p38 MAPK in various biological processes.
Medicine: Researched for its potential therapeutic effects in treating inflammatory diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis.
作用機序
PH-797804は、p38 MAPK酵素を選択的に阻害することによって効果を発揮します。この酵素は、腫瘍壊死因子アルファ、インターロイキン1ベータ、インターロイキン6などの炎症性サイトカインの産生と下流シグナル伝達を調節するMAPキナーゼシグナル伝達経路において重要な役割を果たします。 This compoundは、p38 MAPKを阻害することによって、これらのプロ炎症性サイトカインの産生を減らし、抗炎症効果を発揮します .
生化学分析
Biochemical Properties
PH-797804 is an ATP-competitive, selective inhibitor of p38α/p38β . It has an IC50 of 26 nM for p38α and a Ki value of 5.8 nM . It shows no inhibitory effect on JNK2 . This compound blocks LPS-induced TNF-α production and p38 kinase activity in the human monocytic U937 cell line .
Cellular Effects
This compound has shown significant improvement in lung function parameters and dyspnoea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It has also demonstrated robust anti-inflammatory activity in chronic disease models .
Molecular Mechanism
This compound is a potent and selective p38 inhibitor . Molecular modeling predicts that the two isomers of this compound should differ in their binding affinity to p38α kinase . The atropic S isomer (aS) binds favorably, while the opposite aR isomer incurs significant steric interferences with the p38α kinase .
Temporal Effects in Laboratory Settings
In a study, this compound showed a statistically significant improvement in trough FEV1 at week 6 compared with placebo . It was well tolerated at all doses studied .
Dosage Effects in Animal Models
In cynomolgus monkeys exposed to a single dose of LPS, this compound dosed intragastrically at 0.1 mg/kg reduced TNFα plasma levels to 20% of the levels observed in animals treated with placebo .
準備方法
合成経路と反応条件
PH-797804は、ジアリールピリジノン構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を含みます。
ピリジノンコアの形成: これは、適切な出発物質を反応させてピリジノン環を形成することを含みます。
置換反応: さまざまな置換基は、置換反応によってピリジノンコアに導入されます。
最終的なカップリング反応: 最終生成物は、置換されたピリジノンと他の芳香族化合物をカップリングすることによって得られます.
工業生産方法
This compoundの工業生産には、上記で説明した合成経路のスケールアップが含まれます。これには、最終生成物の高収率と純度を確保するために、温度、圧力、溶媒系などの反応条件を最適化することが含まれます。 プロセスには、目的の化合物を分離するための結晶化やクロマトグラフィーなどの精製手順も含まれます .
化学反応解析
反応の種類
This compoundは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は酸化反応を受けることができ、酸化生成物の形成につながります。
還元: 還元反応は、this compoundを還元型に変換できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はthis compoundの酸化誘導体を生成する可能性があり、置換反応はさまざまな置換ピリジノン化合物を生成できます .
科学研究への応用
This compoundは、p38 MAPKの選択的阻害作用のために、科学研究で広く使用されてきました。その応用には次のようなものがあります。
化学: p38 MAPKシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるp38 MAPKの役割を調べるために、細胞ベースのアッセイで使用されています。
医学: 慢性閉塞性肺疾患や関節リウマチなどの炎症性疾患の治療における潜在的な治療効果について研究されています。
化学反応の分析
Types of Reactions
PH-797804 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted pyridinone compounds .
類似化合物との比較
PH-797804は、p38 MAPK阻害剤としての高い選択性と効力により、ユニークです。類似化合物には次のようなものがあります。
パマピモド: 類似の抗炎症作用を持つ別のp38 MAPK阻害剤。
NJK14047: 作用機序が似ていますが、化学構造が異なる化合物。
SB203580: さまざまな研究で用いられている、よく知られているp38 MAPK阻害剤.
This compoundは、p38アルファアイソフォームに対する高い特異性と良好な薬物動態特性を持つため、研究と潜在的な治療的応用の両方において貴重なツールとなっています .
生物活性
PH-797804 is a highly selective and potent inhibitor of p38 mitogen-activated protein (MAP) kinase, specifically targeting the p38α and p38β isoforms. This compound has been extensively studied for its potential therapeutic applications in inflammatory diseases, showcasing significant biological activity both in vitro and in vivo.
Chemical Structure and Properties
This compound is characterized by its specific structure, which includes a diarylpyridinone framework. The chemical formula is , and it possesses an average molecular weight of approximately 477.30 g/mol. The compound exists as an atropisomer, with the aS isomer being over 100-fold more potent than its aR counterpart due to steric factors affecting its binding affinity to p38α kinase .
This compound acts as an ATP-competitive inhibitor of p38 MAP kinase. Its mechanism involves blocking the phosphorylation of downstream targets involved in inflammatory signaling pathways. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in monocytes, demonstrating a concentration-dependent effect .
Biological Activity Data
The potency and selectivity of this compound have been quantified using IC50 values:
- p38α : 26 nM
- p38β : 102 nM
- Selectivity : Exhibits >100-fold selectivity over 71 other kinases, including p38γ, p38δ, JNK, and ERK2 .
Table 1: IC50 Values for this compound
Target Kinase | IC50 (nM) | Selectivity |
---|---|---|
p38α | 26 | High |
p38β | 102 | High |
Other Kinases | >2600 | Very High |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits lipopolysaccharide (LPS)-induced TNF-α production in U937 monocytes. This inhibition is significant for understanding its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .
In Vivo Studies
Animal models have been pivotal in demonstrating the efficacy of this compound:
- Arthritis Models : In rodent models of arthritis, oral administration of this compound significantly reduced markers of inflammation and joint damage.
- Cynomolgus Monkeys : Studies showed that this compound suppressed TNF-α levels in LPS-induced inflammation models, indicating its potential for systemic anti-inflammatory effects .
Table 2: In Vivo Efficacy of this compound
Model Type | Treatment Method | Outcome |
---|---|---|
Rat Arthritis Model | Oral administration | Reduced inflammation and joint damage |
Cynomolgus Monkey Model | Oral administration | Suppressed TNF-α production |
Case Studies and Clinical Implications
This compound has been investigated for its clinical potential in treating various inflammatory diseases, including rheumatoid arthritis and osteoarthritis. The compound's ability to selectively inhibit p38 MAPK makes it an attractive candidate for further clinical trials aimed at reducing chronic inflammation without broadly affecting other signaling pathways.
Summary of Clinical Findings
- Rheumatoid Arthritis : Initial studies indicate promising results in reducing disease activity scores.
- Osteoarthritis : Investigational studies support its use in managing symptoms associated with this degenerative joint disease.
特性
IUPAC Name |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrF2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207342 | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586379-66-0, 1358027-80-1 | |
Record name | PH 797804 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PH 797804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PH-797804 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PH 797804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-797804 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PH-797804, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PH-797804?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. [, , , , ]
Q2: How does this compound interact with p38α MAP kinase?
A2: this compound acts as an ATP-competitive inhibitor of p38α MAP kinase, binding to the ATP-binding pocket of the kinase and preventing its activation. This interaction is characterized by a high level of selectivity for p38α over other kinases. [, , ]
Q3: What are the downstream consequences of p38α MAP kinase inhibition by this compound?
A3: Inhibition of p38α MAP kinase by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. [, , ] It has also been shown to reduce TGF-β-induced collagen production and cardiac fibroblast transdifferentiation, suggesting a potential role in mitigating fibrosis. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H19BrF2N2O3, and its molecular weight is 477.3 g/mol. [, ]
Q5: What is known about the structural characteristics contributing to the selectivity of this compound for p38α?
A5: The high selectivity of this compound for p38α is attributed to its interaction with specific structural elements within the kinase. These include the TXXXG sequence motif on the p38α kinase hinge, particularly Thr106 acting as a gatekeeper for a hydrophobic pocket and the bidentate hydrogen bonds formed by the pyridinone moiety with the kinase hinge. This interaction requires an induced 180° rotation of the Met109-Gly110 peptide bond, a characteristic less common in other kinases. [, ]
Q6: Is this compound a chiral molecule?
A6: Yes, this compound is a chiral molecule due to restricted rotation around the bond connecting the pyridinone and N-phenyl rings, resulting in two atropisomers (aS and aR). []
Q7: Which atropisomer of this compound is more potent?
A7: The aS atropisomer, denoted as this compound, exhibits significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ]
Q8: How do structural modifications of the this compound scaffold impact its activity?
A8: While specific structure-activity relationships have not been extensively detailed in the provided papers, research suggests that the diarylpyridinone core, the 2,4-difluorobenzyl moiety, and the bromine substituent on the pyridinone ring are crucial for this compound's potency and selectivity. [, , ] Modifications to these structural features can significantly alter its binding affinity and pharmacological profile.
Q9: Have there been efforts to develop alternative delivery strategies for this compound?
A10: Yes, research has explored encapsulating this compound in chitosan nanocapsules for nasal administration to target the brain, aiming to improve delivery to the central nervous system while potentially reducing systemic side effects. [] Additionally, its incorporation into Nanocrystal-Polymer Particles (NPPs) for intra-articular (IA) administration has been investigated for the treatment of osteoarthritis. []
Q10: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?
A12: this compound has demonstrated robust anti-inflammatory activity in several preclinical models. For instance, it significantly reduced joint inflammation and bone loss in rat models of arthritis induced by streptococcal cell wall and mouse models induced by collagen. [] It also improved heart function and reduced cardiac fibrosis in mice with pressure overload-induced right ventricular hypertrophy/failure. [] Additionally, it attenuated environmental tobacco smoke-induced cognitive deficits, neuroinflammation, and synaptic plasticity impairment in mice. []
Q11: Has this compound been evaluated in clinical trials for any indications?
A13: Yes, this compound has been evaluated in clinical trials for chronic obstructive pulmonary disease (COPD). Results from Phase II trials indicated that this compound, administered orally at a dose of 6 mg once daily for 12 weeks, led to statistically significant improvements in lung function (trough FEV1) and dyspnea compared to placebo in patients with moderate to severe COPD. [, , , ]
Q12: Were there any notable findings regarding the safety and tolerability of this compound in clinical trials?
A14: While generally safe and well-tolerated in clinical trials for COPD, this compound was associated with a higher rate of discontinuations due to adverse events compared to placebo. [, , ] Mild to moderate rash was observed in approximately 8% of patients treated with this compound. []
Q13: What analytical techniques are commonly used to quantify this compound?
A16: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive and specific analytical methods employed for the quantification of this compound in biological matrices, such as plasma. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。